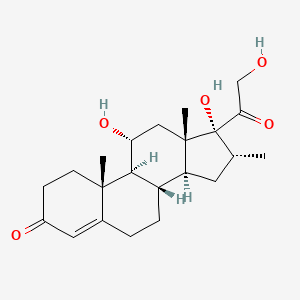

16-Methylhydrocortisone

Beschreibung

BenchChem offers high-quality 16-Methylhydrocortisone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Methylhydrocortisone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

2294-17-9 |

|---|---|

Molekularformel |

C22H32O5 |

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

(8S,9S,10R,11R,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h9,12,15-17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,15+,16+,17-,19-,20+,21+,22+/m1/s1 |

InChI-Schlüssel |

ZCAYUOKEIPMTMF-JPDWDDBRSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3C(CC2(C1(C(=O)CO)O)C)O)C |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3C(CC2(C1(C(=O)CO)O)C)O)C |

Synonyme |

16-methylhydrocortisone 16-MHC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of 16-Methylhydrocortisone

Abstract

This technical guide provides a comprehensive examination of 16-methylhydrocortisone and its interaction with the glucocorticoid receptor (GR). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of glucocorticoid signaling, the structural significance of 16-methylation, and the precise methodologies for quantifying receptor binding affinity. We present a detailed, field-proven protocol for a competitive radioligand binding assay, complemented by a comparative analysis of 16-methylhydrocortisone's affinity relative to other key corticosteroids. Through a synthesis of established principles and practical application, this guide serves as an essential resource for the characterization of novel glucocorticoid compounds.

The Glucocorticoid Receptor Signaling Cascade: A Primer

The physiological and pharmacological effects of glucocorticoids are orchestrated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[1] Expressed in nearly every cell type, the GR is essential for life and regulates a vast array of processes, including metabolism, immune response, and cell differentiation.[1][2] The receptor protein is characterized by three primary functional domains: an N-terminal transactivation domain (NTD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[1][3]

The canonical signaling pathway is initiated when a glucocorticoid ligand diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in a multi-protein complex with heat shock proteins (HSPs) and immunophilins.[2] Ligand binding induces a conformational change, causing the dissociation of this complex and the unmasking of nuclear localization sequences.[2][4] The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][5] This interaction modulates the transcription of these genes, leading to the synthesis or suppression of specific proteins that carry out the downstream effects of the glucocorticoid.[5] Beyond this classical genomic mechanism, the GR can also exert rapid, non-genomic effects through interactions with other signaling pathways and kinases.[1]

Caption: The canonical glucocorticoid receptor (GR) signaling pathway.

16α-Methylhydrocortisone: Enhancing Potency Through Structural Modification

Hydrocortisone (cortisol) is the primary endogenous glucocorticoid in humans, serving as a benchmark for synthetic steroid development.[6] The quest for compounds with enhanced anti-inflammatory activity and a more favorable side-effect profile has led to numerous structural modifications of the hydrocortisone scaffold. One such critical modification is the introduction of a methyl group at the 16α position of the steroid nucleus.

Four new derivatives of hydrocortisone, including 16α-methylhydrocortisone, were synthesized to enhance anti-inflammatory properties without a corresponding increase in electrolyte metabolism disturbances.[7] The 16α-methyl group serves a dual purpose: it significantly increases the anti-inflammatory potency and simultaneously reduces or eliminates the undesirable mineralocorticoid activity (sodium and water retention) often associated with earlier corticosteroids.[7] This structural alteration sterically hinders the metabolism of the steroid, prolonging its biological half-life and enhancing its affinity for the glucocorticoid receptor. Dexamethasone, a highly potent synthetic glucocorticoid, also features this 16α-methyl group in addition to a 9α-fluoro atom and a double bond in the A-ring.[3]

Principles of Quantifying Receptor Binding Affinity

The interaction between a ligand and its receptor is quantified by its binding affinity. This is a critical parameter in drug development, as it often correlates with the compound's potency. The most common metrics include:

-

Kd (Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies a higher binding affinity.

-

IC50 (Half-Maximal Inhibitory Concentration): In a competitive binding assay, this is the concentration of an unlabeled test compound required to displace 50% of a specifically bound radiolabeled ligand.

-

Ki (Inhibitory Constant): The dissociation constant of the inhibitor (the unlabeled test compound). It is a more absolute measure of affinity than the IC50, as it is derived from the IC50 value while accounting for the concentration and Kd of the radioligand used in the assay.[8]

Competitive radioligand binding assays are considered the gold standard for determining the binding affinity of a test compound for a specific receptor due to their high sensitivity and robustness.[9] The principle involves incubating a receptor source with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled competitor compound (e.g., 16-methylhydrocortisone).[8] The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its IC50 and subsequently its Ki value.[8]

Experimental Protocol: Competitive Glucocorticoid Receptor Binding Assay

This protocol provides a robust framework for determining the GR binding affinity of 16-methylhydrocortisone using a competitive radioligand binding assay. Dexamethasone is used as a high-affinity reference compound.

4.1. Materials and Reagents

-

Radioligand: [³H]dexamethasone (specific activity ~70-90 Ci/mmol).

-

Receptor Source: Cytosolic fraction from rat liver or a human cell line expressing GR (e.g., A549 lung carcinoma cells).

-

Assay Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.4) containing 10 mM sodium molybdate (to stabilize the GR), 1 mM EDTA, and 10% glycerol.

-

Competitors: Unlabeled dexamethasone and 16α-methylhydrocortisone, prepared as serial dilutions in the assay buffer.

-

Separation Medium: Dextran-coated charcoal (DCC) suspension (e.g., 0.5% dextran, 5% activated charcoal in assay buffer).

-

Scintillation Cocktail and Liquid Scintillation Counter.

4.2. Step-by-Step Methodology

-

Receptor Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Perform ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet cellular debris and organelles.

-

Carefully collect the supernatant, which is the cytosolic fraction containing the soluble GR.

-

Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a series of microcentrifuge tubes, add a fixed amount of the cytosolic extract.

-

Total Binding (TB) tubes: Add a fixed concentration of [³H]dexamethasone (typically at or below its Kd, e.g., 5 nM).

-

Non-Specific Binding (NSB) tubes: Add [³H]dexamethasone plus a large excess of unlabeled dexamethasone (e.g., 1000-fold higher concentration, 5 µM) to saturate all specific binding sites.

-

Competition tubes: Add [³H]dexamethasone and increasing concentrations of the unlabeled competitor (either 16-methylhydrocortisone or dexamethasone for its own standard curve).

-

-

Incubation:

-

Incubate all tubes at a low temperature (e.g., 0-4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).[8]

-

-

Separation of Bound and Free Radioligand:

-

Add a volume of ice-cold DCC suspension to each tube.

-

Incubate for a short period (e.g., 10 minutes) on ice with occasional vortexing. The charcoal adsorbs the small, free radioligand molecules.

-

Centrifuge the tubes at low speed (e.g., 1,500 x g for 10 minutes at 4°C) to pellet the charcoal with the adsorbed free [³H]dexamethasone.

-

-

Quantification:

-

Carefully transfer a known volume of the supernatant (containing the receptor-bound [³H]dexamethasone) from each tube into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

4.3. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

-

Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value for both 16-methylhydrocortisone and the dexamethasone reference.[8]

-

Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[8]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand ([³H]dexamethasone) and Kd is its dissociation constant for the GR.

-

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Comparative Binding Affinity and Structure-Activity Relationship

The binding affinity of a corticosteroid to the GR is a primary determinant of its anti-inflammatory potency. Structural modifications to the parent hydrocortisone molecule can dramatically alter this affinity.

| Compound | Chemical Modification (Relative to Hydrocortisone) | Relative Anti-Inflammatory Potency (Hydrocortisone = 1) | Receptor Specificity |

| Hydrocortisone | Baseline | 1 | Glucocorticoid & Mineralocorticoid[6] |

| 16α-Methylhydrocortisone | + 16α-Methyl | ~1.25 ¹ | Primarily Glucocorticoid[7] |

| Prednisolone | + C1-C2 Double Bond | 4 | Primarily Glucocorticoid |

| Dexamethasone | + 9α-Fluoro, + 16α-Methyl, + C1-C2 Double Bond | 25-30 | Almost Exclusively Glucocorticoid[6] |

¹ Note: The potency of 16α-methylhydrocortisone is reported to be approximately 70% that of prednisolone.[7] Given prednisolone's potency is ~4-5x that of hydrocortisone, and 16α-methylprednisolone is ~33% more potent than prednisolone, a direct comparison suggests 16α-methylhydrocortisone is slightly more potent than hydrocortisone itself. The value of ~1.25 is an estimate derived from this context.

The data clearly demonstrates the impact of structural changes. The introduction of the 16α-methyl group in 16α-methylhydrocortisone enhances its anti-inflammatory activity relative to the parent compound and, critically, diminishes mineralocorticoid effects.[7] This effect is magnified in dexamethasone, where the 16α-methyl group acts synergistically with the 9α-fluoro group and the C1-C2 double bond to increase binding affinity and potency by an order of magnitude over hydrocortisone.[6] The affinity for the GR in vitro has been shown to be closely correlated to the topical glucocorticoid activity in vivo, validating the use of binding assays as a powerful screening tool.[10]

Conclusion and Future Perspectives

The addition of a methyl group at the 16α-position of hydrocortisone is a pivotal structural modification that enhances glucocorticoid receptor binding affinity and anti-inflammatory potency while mitigating undesirable mineralocorticoid side effects. Understanding the precise binding kinetics of 16-methylhydrocortisone and its analogues is fundamental for the rational design of new therapeutic agents with improved efficacy and safety profiles. The competitive radioligand binding assay remains the benchmark methodology for these evaluations, providing reliable and quantitative data that is highly predictive of in vivo activity.

Future research should focus on exploring novel substitutions on the steroid scaffold to further refine receptor selectivity and modulate the balance between genomic and non-genomic signaling pathways. The development of selective glucocorticoid receptor modulators (SEGRMs) that can dissociate transactivation (associated with side effects) from transrepression (associated with anti-inflammatory effects) remains a key objective in the field.

References

-

Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology. [Link]

-

Correa-Costa, M., et al. (2017). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology. [Link]

-

Nicolaides, N. C., et al. (2023). Glucocorticoid Signaling Pathway: From Bench to Bedside. MDPI. [Link]

-

Soldin, S. J., et al. (1992). Development of a radioreceptor assay to measure glucocorticoids. Therapeutic Drug Monitoring. [Link]

-

Dr.Oracle. (2025). What is the difference between Decadron (dexamethasone) and hydrocortisone in clinical practice? Dr.Oracle. [Link]

-

Chrousos, G. P., & Kino, T. (2020). Glucocorticoid Receptor. Endotext - NCBI Bookshelf. [Link]

-

Labeur, M., & Holsboer, F. (2006). Molecular mechanisms of glucocorticoid receptor signaling. Medicina (Buenos Aires). [Link]

-

Ponec, M., et al. (1990). Glucocorticoids: binding affinity and lipophilicity. Journal of Pharmaceutical Sciences. [Link]

-

Clinical Trials. (2023). Decadron vs Hydrocortisone | Power. Clinical Trials. [Link]

-

van der Sligting, J., et al. (2024). The role of the mineralocorticoid receptor in steroidinduced cytotoxicity in pediatric acute lymphoblastic leukemia. Haematologica. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Boland, E. W. (1958). 16α-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies. California Medicine. [Link]

-

Thunell, L., et al. (1983). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Journal of Steroid Biochemistry. [Link]

-

He, Y., et al. (2017). Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner. Molecular Pharmacology. [Link]

Sources

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of glucocorticoid receptor signaling [scielo.org.ar]

- 3. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic stability of 16-methylhydrocortisone in liver microsomes

Metabolic Stability of 16-Methylhydrocortisone in Liver Microsomes: An In-Depth Technical Guide

As drug development pipelines increasingly focus on targeted steroidal therapies, understanding the pharmacokinetic liabilities of steroidal scaffolds is paramount. 16-methylhydrocortisone is a critical structural analog and precursor to highly potent glucocorticoids like dexamethasone and betamethasone. Evaluating its metabolic stability in liver microsomes provides the foundational in vitro intrinsic clearance (

This technical guide provides a rigorous, self-validating framework for executing and interpreting the microsomal stability assay for 16-methylhydrocortisone, grounded in established enzymatic mechanisms and regulatory standards.

Mechanistic Grounding: The Causality of Microsomal Clearance

The metabolic fate of 16-methylhydrocortisone is heavily dictated by Phase I hepatic oxidation. Like its fluorinated derivative dexamethasone, 16-methylhydrocortisone is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) isoform[1].

The dominant biotransformation pathway is 6β-hydroxylation , yielding 6β-hydroxy-16-methylhydrocortisone[2]. The presence of the 16-methyl group introduces specific steric bulk that alters the molecule's orientation within the CYP3A4 active site compared to endogenous hydrocortisone, generally reducing the rate of side-chain cleavage and prolonging the compound's half-life[3].

Why Liver Microsomes? Subcellular human liver microsomes (HLMs) or rat liver microsomes (RLMs) are the gold standard for this assay[4]. Microsomes are vesicles formed from the smooth endoplasmic reticulum, preserving the native lipid bilayer environment required for the optimal coupling of CYP450 enzymes with their obligate electron donor, NADPH-cytochrome P450 reductase.

CYP3A4-mediated Phase I metabolic pathway of 16-methylhydrocortisone.

Experimental Protocol: A Self-Validating System

To ensure data integrity, the following protocol is designed as a self-validating system . It strictly adheres to the[5].

Materials & Reagents

-

Test Compound: 16-methylhydrocortisone (10 mM stock in DMSO).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM, 20 mg/mL).

-

Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM

. -

Cofactor: NADPH Regenerating System (or 1 mM NADPH final concentration).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing 50 ng/mL Dexamethasone-d4 (Internal Standard).

Step-by-Step Methodology

Step 1: Master Mix Preparation Dilute the 16-methylhydrocortisone stock in the phosphate buffer to achieve a final incubation concentration of 1 µM. Add HLMs to achieve a final protein concentration of 0.5 mg/mL.

-

Causality: A substrate concentration of 1 µM is deliberately chosen to remain significantly below the anticipated

of CYP3A4 for steroidal substrates (typically 20–50 µM)[6]. This ensures the reaction strictly follows first-order kinetics, a prerequisite for accurate

Step 2: Thermal Equilibration (Pre-incubation) Incubate the Master Mix at 37°C in a shaking water bath for 5 minutes.

-

Causality: Pre-warming the assay mixture prevents a thermal lag phase upon initiation. If the reaction is initiated cold, the calculated initial velocity (

) will artificially underestimate the enzyme's maximum catalytic capacity.

Step 3: Reaction Initiation Initiate the reaction by adding the NADPH cofactor to the Master Mix.

-

Self-Validation Check: Simultaneously run a Minus-NADPH Control . By omitting the electron donor, CYP450 enzymes remain inactive. If substrate depletion occurs in this control, it explicitly flags chemical instability or non-specific binding to the plasticware, rather than true enzymatic metabolism.

Step 4: Time-Course Sampling & Quenching At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot of the incubation mixture and immediately dispense it into 150 µL of the ice-cold Quench Solution.

-

Causality: The 3:1 organic-to-aqueous ratio drastically lowers the dielectric constant of the solution, inducing rapid protein precipitation. The low temperature (4°C) kinetically freezes any residual enzyme activity, ensuring the measured substrate concentration reflects the exact second of sampling.

Step 5: Bioanalysis Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) mode.

Step-by-step workflow for the in vitro liver microsomal stability assay.

Quantitative Data & Pharmacokinetic Analysis

Post-acquisition, the peak area ratio of 16-methylhydrocortisone to the internal standard is converted to "Percentage Remaining" relative to the 0-minute time point.

Mathematical Derivations:

-

Plot the natural logarithm (

) of the % remaining against incubation time. -

The slope of the linear regression yields the elimination rate constant (

). -

In vitro Half-Life (

): -

Intrinsic Clearance (

):

Representative Clearance Data Summary

The following table synthesizes typical quantitative clearance parameters for 16-methyl-substituted steroidal analogs (such as 16-methylhydrocortisone and dexamethasone precursors) across species, highlighting the standard inter-species scaling variations observed in preclinical development.

| Species Model | Microsomal Protein (mg/mL) | Elimination Rate ( | In vitro | Predicted Hepatic Extraction ( | |

| Human (HLM) | 0.5 | 0.0153 | 45.2 | 30.6 | Low-Moderate |

| Rat (RLM) | 0.5 | 0.0304 | 22.8 | 60.8 | Moderate |

| Dog (DLM) | 0.5 | 0.0198 | 35.0 | 39.6 | Moderate |

Data Interpretation: A

References

-

Gentile, D.M., et al. "Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation." Journal of Pharmacology and Experimental Therapeutics 277.1 (1996): 105-112.[Link]

-

U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." Center for Drug Evaluation and Research (CDER), (2020).[Link]

Sources

- 1. Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. regulations.gov [regulations.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Solid-Phase Extraction for Corticosteroids in Biological Fluids

Introduction: The Challenge and Opportunity in Corticosteroid Analysis

Corticosteroids, a class of steroid hormones produced in the adrenal cortex or synthesized externally, are pivotal in a vast array of physiological processes, including metabolism, immune response, and stress regulation. The accurate quantification of both endogenous (e.g., cortisol, cortisone) and synthetic (e.g., dexamethasone, prednisolone) corticosteroids in biological fluids is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development.[1] However, their analysis is fraught with challenges. These compounds often exist at very low concentrations (ng/mL to pg/mL) within complex biological matrices like plasma, urine, and saliva, which are rich in interfering substances such as proteins and lipids.[1][2][3]

Effective sample preparation is therefore not just a preliminary step but the cornerstone of reliable quantification. While traditional liquid-liquid extraction (LLE) has been used, it often suffers from being labor-intensive, requiring large volumes of organic solvents, and yielding extracts with significant impurities.[3][4][5] Solid-Phase Extraction (SPE) has emerged as a robust and efficient alternative, offering superior cleanup, higher analyte concentration, and reduced solvent consumption.[1][6] This guide provides an in-depth exploration of the principles behind SPE for corticosteroids and delivers detailed, field-proven protocols for their extraction from various biological fluids.

Core Principles: Selecting the Right SPE Sorbent

SPE operates on the principle of partitioning analytes between a solid stationary phase (the sorbent) and a liquid mobile phase.[1] The success of the extraction hinges on selecting a sorbent that strongly retains the target corticosteroids while allowing matrix interferences to be washed away. For corticosteroid analysis, three classes of sorbents are predominantly used.

-

Reversed-Phase (RP) Sorbents (e.g., C18): These are the traditional workhorses for steroid extraction.[6] They consist of silica particles bonded with long alkyl chains (like octadecylsilane, C18), creating a non-polar stationary phase. Corticosteroids, which are moderately non-polar, are retained through hydrophobic (van der Waals) interactions. Interferences that are more polar than the corticosteroids can be easily washed away with polar solvents like water or low-percentage methanol solutions.[1]

-

Polymeric Sorbents (e.g., HLB): Hydrophilic-Lipophilic Balanced (HLB) sorbents feature a copolymer structure that contains both hydrophilic (e.g., N-vinylpyrrolidone) and lipophilic (e.g., divinylbenzene) functional groups.[1][4] This dual nature provides excellent retention for a wider range of compounds, from polar metabolites to non-polar parent drugs, making them a versatile and popular choice for complex multi-analyte panels.[4][7]

-

Mixed-Mode Sorbents (e.g., Cation Exchange + RP): These advanced sorbents combine two retention mechanisms, such as ion exchange and reversed-phase, onto a single particle. For instance, a mixed-mode strong cation exchange (SCX) sorbent can retain basic compounds via ionic interaction while also retaining compounds via hydrophobic interaction.[8] This allows for a highly selective extraction and a more rigorous washing protocol, where pH and solvent strength are manipulated to remove distinct classes of interferences, resulting in exceptionally clean extracts.[9][10]

Data Presentation: Comparison of Common SPE Sorbents for Corticosteroid Extraction

| Sorbent Type | Primary Retention Mechanism(s) | Ideal For | Key Advantages |

| Reversed-Phase (C18) | Hydrophobic (non-polar) interactions | Non-polar to moderately polar corticosteroids (e.g., dexamethasone, progesterone). | Well-established, cost-effective, good for less complex matrices.[1][4][6] |

| Polymeric (HLB) | Hydrophilic and Lipophilic interactions | Broad range of corticosteroids and their more polar metabolites. | High capacity, stable across a wide pH range, excellent for diverse analyte panels.[1][4] |

| Mixed-Mode (e.g., MAX, HCX) | Ion Exchange + Hydrophobic interactions | Targeted extraction in complex matrices, isolating specific analyte classes. | Unmatched selectivity, produces extremely clean extracts, minimizes matrix effects.[8][10] |

The Universal SPE Workflow: A Step-by-Step Mechanistic View

A successful SPE protocol is a systematic process. Each step serves a distinct chemical purpose, designed to maximize analyte recovery while minimizing contaminants. Understanding the causality behind each step is critical for effective method development and troubleshooting.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications | MDPI [mdpi.com]

- 4. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

- 8. biotage.com [biotage.com]

- 9. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

Application Note & Protocol: Stereoselective Synthesis of 16-Methylhydrocortisone via Grignard Reaction

Introduction

16α-Methylated corticosteroids, such as dexamethasone and its precursor 16-methylhydrocortisone, are a critical class of synthetic glucocorticoids. The introduction of a methyl group at the 16α-position significantly enhances anti-inflammatory potency while concurrently reducing the undesirable mineralocorticoid side effects, such as salt and water retention.[1] This strategic modification has led to the development of some of the most widely used anti-inflammatory drugs.

The synthesis of these potent therapeutic agents hinges on the stereoselective introduction of the 16α-methyl group. One of the foundational and industrially relevant methods to achieve this is through a copper-catalyzed Grignard reaction. This application note provides a detailed overview of the synthesis of 16-methylhydrocortisone, with a focus on the mechanism of the Grignard reaction, a comprehensive experimental protocol, and a discussion of the critical parameters for successful and stereoselective synthesis.

Mechanism and Stereochemistry

The key transformation in the synthesis of 16-methylhydrocortisone is the conjugate 1,4-addition of a methyl group to a 16-dehydro-20-oxopregnane steroid precursor. The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), serves as the nucleophilic source of the methyl group.[2][3]

The reaction proceeds via the formation of an organocuprate intermediate in situ, which is known to favor 1,4-addition over direct 1,2-addition to the C20 carbonyl group. The stereoselectivity of the reaction, which overwhelmingly yields the desired 16α-methyl isomer, is governed by the steric hindrance of the steroid nucleus. The β-face of the steroid is significantly more hindered due to the presence of the C18 angular methyl group, forcing the incoming nucleophile to attack from the less hindered α-face.

Below is a diagram illustrating the proposed mechanism for the copper-catalyzed Grignard addition to a 16-unsaturated steroid.

Sources

- 1. 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. byjus.com [byjus.com]

In Vitro Glucocorticoid Receptor (GR) Transactivation Assay: Optimization & Validation Guide

Introduction & Mechanistic Basis

The Glucocorticoid Receptor (GR) transactivation assay is the cornerstone of anti-inflammatory drug discovery and endocrine disruptor screening. Unlike simple binding assays, this functional assay measures the ability of a ligand to traverse the cell membrane, bind the cytosolic GR, induce nuclear translocation, and drive transcription at Glucocorticoid Response Elements (GREs).

As researchers, we must recognize that this assay does not merely measure affinity; it measures efficacy and potency within a complex cellular environment. The following diagram illustrates the signaling cascade we are quantifying.

Figure 1: GR Signaling Pathway & Assay Principle

Caption: The ligand-induced GR activation cascade. The assay quantifies the endpoint (Light Output) as a direct function of transcriptional activity.

Critical Experimental Prerequisites

Before initiating the protocol, three components define the assay's signal-to-noise ratio (S/N) and validity.

The "Clean" System: Charcoal-Stripped Serum (CS-FBS)

Causality: Standard Fetal Bovine Serum (FBS) contains endogenous cortisol (approx. 10-50 nM). If used, your "basal" control will be partially activated, compressing the dynamic range.

-

Requirement: Use Charcoal-Dextran Stripped FBS (CS-FBS).

-

Validation: Verify lot-to-lot consistency. Some stripping processes remove growth factors, affecting cell viability. A "viability bridge study" (comparing cell growth in FBS vs. CS-FBS) is mandatory for every new lot.

The Reporter System

-

Promoter: MMTV (Mouse Mammary Tumor Virus) LTR is the classic, high-sensitivity promoter containing multiple GREs.

-

Normalization: You must co-transfect a constitutive reporter (e.g., Renilla luciferase driven by TK or SV40 promoter) to normalize for transfection efficiency and cell viability.

-

Note: Avoid CMV promoters for normalization in steroid assays, as they can sometimes be squelched by high GR activity.

-

Reference Compounds

| Compound | Role | Target Concentration (Final) | Expected Outcome |

| Dexamethasone | Full Agonist (Reference) | 1 µM (Max), ~1 nM (EC50) | 10-100x induction over vehicle |

| Mifepristone (RU486) | Antagonist | 10 nM - 1 µM | Inhibition of Dex-induced signal |

| DMSO | Vehicle Control | < 0.1% (v/v) | Basal signal (Background) |

Protocol A: Transient Transfection (Research Grade)

This workflow is optimized for HEK293T or HeLa cells. It offers flexibility to test mutant receptors or different promoters.

Figure 2: Assay Workflow

Caption: Four-day workflow ensuring hormonal depletion prior to treatment.

Detailed Steps

Step 1: Cell Seeding (Day 1)

-

Harvest cells and resuspend in Assay Medium : DMEM (Phenol Red-Free) + 5% CS-FBS + 1% Pen/Strep.

-

Why Phenol Red-Free? Phenol red has weak estrogenic activity. While less critical for GR than ER assays, it is Good Laboratory Practice (GLP) to remove it to prevent cross-talk.

-

-

Dispense 20,000 cells/well into a white-walled, clear-bottom 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Co-Transfection (Day 2)

-

Prepare Lipid-DNA complexes. For one well (scale as needed):

-

GR Expression Vector: 50 ng

-

GRE-Luciferase Vector (Firefly): 50 ng

-

Normalization Vector (Renilla): 5 ng (1:10 ratio prevents competition for transcription factors).

-

Transfection Reagent: 0.3 µL (optimized for 3:1 lipid:DNA ratio).

-

-

Add complexes to cells. Incubate 16–24 hours.

Step 3: Ligand Treatment (Day 3)

-

Prepare 1000x stocks of compounds in 100% DMSO.

-

Dilute to 2x working concentration in pre-warmed Assay Medium.

-

Remove media from cells (carefully, or use a flick-wash if cells are adherent).

-

Add 100 µL of 1x compound solution.

-

Constraint: Final DMSO concentration must be ≤ 0.1%.

-

Step 4: Dual-Luciferase Detection (Day 4)

-

After 18–24 hours treatment, remove media.

-

Rinse once with PBS.

-

Add 20 µL Passive Lysis Buffer (PLB) and shake for 15 min.

-

Inject Luciferase Assay Reagent II (Firefly substrate). Read Luminescence (Integration: 10s).

-

Inject Stop & Glo Reagent (Quenches Firefly, activates Renilla). Read Luminescence (Integration: 10s).

Protocol B: Stable Cell Line (Screening/Regulatory)

For high-throughput screening (HTS) or OECD-aligned testing (e.g., similar to GR-CALUX), stable cell lines (e.g., U2OS-GR-Luc) are preferred to eliminate transfection variability.

Key Differences from Transient Protocol:

-

Skip Step 2 (Transfection).

-

Seeding: Seed cells directly into Assay Medium (CS-FBS) 24 hours prior to dosing.

-

Readout: Often single-step luciferase (Steady-Glo or Bright-Glo) as normalization is less critical in clonal lines, provided cell number is uniform.

Validation Criteria (OECD Principles):

-

Z-Factor: Must be > 0.5 for screening campaigns.

-

CV%: Intra-plate CV should be < 10%.

-

Fold Induction: Positive control (1 µM Dex) should induce > 10-fold signal over vehicle.

Data Analysis & Interpretation

Normalization (Transient Only)

Calculate the Relative Light Units (RLU) for each well:

Dose-Response Fitting

Fit data to a 4-Parameter Logistic (4PL) model (Hill Equation):

-

X: Log of concentration.

-

Y: Normalized RLU.

-

EC50: Concentration provoking 50% maximal response.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Background (Vehicle) | Endogenous cortisol in serum. | Switch to Charcoal-Stripped FBS (CS-FBS).[3] |

| Low Fold Induction (<5x) | Poor transfection or "squelching." | Reduce amount of GR plasmid; optimize DNA:Lipid ratio. |

| High Well-to-Well Variability | Edge effects or pipetting error. | Use automated dispensing; avoid outer wells (fill with PBS). |

| Decreased Renilla Signal | Cytotoxicity of test compound. | Flag compounds where Renilla drops >20% vs Control. |

References

-

OECD. (2025). Draft Test Guideline on stably transfected human glucocorticoid receptor transcriptional activation assay. Organisation for Economic Co-operation and Development.[4] Link

-

Rivero-Arze, A., et al. (2025). "Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals." Toxicology in Vitro, 109:106109.[5] Link

-

Sonneveld, E., et al. (2006). "Development of a specific human cell line-based bioassay for the screening of glucocorticoid receptor agonists and antagonists." Toxicological Sciences, 93(2). (Basis for GR-CALUX).[6] Link

-

Thermo Fisher Scientific. "Glucocorticoid Receptor (GR) Redistribution Assay Validation." (High Content Analysis approach).[7] Link

-

Merck. "Protocol for Charcoal-stripping FBS to Deplete Hormones." (Critical Reagent Prep). Link

Sources

- 1. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling the H295R with ERα and AR U2OS CALUX assays enables simultaneous testing for estrogenic, anti-androgenic and steroidogenic modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic Analysis of Charcoal-Stripped Fetal Bovine Serum Reveals Changes in the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biodetectionsystems.com [biodetectionsystems.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

LC-MS/MS fragmentation patterns of 16-methylhydrocortisone

Application Note: LC-MS/MS Fragmentation Patterns and Analytical Workflow for 16-Methylhydrocortisone

Introduction & Clinical Significance

16-Methylhydrocortisone (16-methylcortisol) is a critical structural intermediate and active analog in the development of synthetic anti-inflammatory glucocorticoids. Structurally, it bridges the gap between endogenous cortisol and highly potent synthetic derivatives like dexamethasone and betamethasone. Accurate quantification and structural characterization of 16-methylhydrocortisone in biological matrices are essential for pharmacokinetic profiling, metabolite identification, and doping control.

Because steroid isomers often share identical molecular weights and highly similar fragmentation patterns, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for their differentiation[1]. This application note details the mechanistic fragmentation pathways of 16-methylhydrocortisone and provides a self-validating, step-by-step LC-MS/MS protocol designed to eliminate isobaric interference and ensure high-fidelity quantification.

Mechanistic Principles of Fragmentation (E-E-A-T)

Understanding the causality behind the fragmentation of 16-methylhydrocortisone is vital for selecting robust Multiple Reaction Monitoring (MRM) transitions. Under positive electrospray ionization (ESI+), 16-methylhydrocortisone (

Upon Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, structurally diagnostic fragmentation pathways[2][3]:

-

Sequential Water Losses (-18 Da, -36 Da, -54 Da): The steroid nucleus contains multiple hydroxyl groups (

-OH, -

C17 Side-Chain Cleavage (-60 Da): A hallmark of corticosteroids possessing a dihydroxyacetone side chain is the glycol cleavage of the C17-C20 bond. Through a hydrogen rearrangement mechanism, the neutral loss of

(60 Da) generates a highly stable product ion at m/z 317.2. The presence of the 16-methyl group sterically influences the D-ring but does not alter the mass of this neutral loss[2]. -

A-Ring Cleavage (-68 Da to -122 Da): Unlike dexamethasone, which possesses a

-dehydrogenated 1,4-diene-3-one A-ring (yielding an m/z 121 fragment), 16-methylhydrocortisone retains the endogenous 4-ene-3-one structure. CID of this moiety typically yields a characteristic fragment at m/z 97. This mass shift is a critical diagnostic differentiator when profiling structurally related steroid metabolites[3]. -

Absence of HF Loss: Because 16-methylhydrocortisone lacks the

-fluoro group found in dexamethasone or betamethasone, it does not exhibit the neutral loss of hydrogen fluoride (-20 Da), which is a primary quantifier transition for fluorinated synthetic corticosteroids[4].

Fragmentation Logic Pathway

Figure 1: Predictive CID fragmentation logic for 16-methylhydrocortisone under ESI+ conditions.

Quantitative Data Presentation

To design a highly selective MRM method, it is crucial to compare the transitions of 16-methylhydrocortisone against its endogenous precursor (cortisol) and its fluorinated/dehydrogenated derivative (dexamethasone).

Table 1: Comparative MRM Transitions for Corticosteroid Profiling

| Compound | Formula | Precursor Ion | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Diagnostic Neutral Losses |

| Cortisol | 363.2 | 327.2 | 121.1 / 97.1 | -18 ( | |

| 16-Methylhydrocortisone | 377.2 | 317.2 | 299.2 | -18 ( | |

| Dexamethasone | 393.2 | 373.2 | 355.2 | -20 (HF), -38, -56 |

Note: The transition 377.2

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol establishes a self-validating system for the extraction and quantification of 16-methylhydrocortisone from plasma or urine. It incorporates internal standard (IS) normalization and strict chromatographic parameters to separate isobaric interferences[1].

Sample Preparation (Solid Phase Extraction - SPE)

-

Spiking: Aliquot 500 µL of biological sample (plasma/urine) into a clean microcentrifuge tube. Add 20 µL of Internal Standard (e.g., Cortisol-d4 or Dexamethasone-d4 at 100 ng/mL).

-

Equilibration: Add 500 µL of 0.1% Formic Acid in water to disrupt protein binding. Vortex for 30 seconds.

-

SPE Conditioning: Condition a C18 SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of HPLC-grade Water.

-

Loading & Washing: Load the pre-treated sample onto the cartridge. Wash with 1 mL of 5% Methanol in water to remove hydrophilic interferences.

-

Elution: Elute the corticosteroids with 1 mL of 100% Methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20, v/v).

Liquid Chromatography (UHPLC) Parameters

-

Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0.0 - 1.0 min: 20% B

-

1.0 - 5.0 min: Linear ramp to 60% B

-

5.0 - 6.0 min: Ramp to 95% B (Column wash)

-

6.1 - 8.0 min: 20% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (ESI-MS/MS) Parameters

-

Ionization Mode: ESI Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 450°C.

-

MRM Transitions for 16-Methylhydrocortisone:

-

Quantifier: 377.2

317.2 (Collision Energy: 18 eV) -

Qualifier: 377.2

299.2 (Collision Energy: 22 eV)

-

-

System Suitability/Validation Check: The ion ratio between the qualifier and quantifier transitions must remain within

20% of the ratio established by the neat reference standard. Any deviation indicates co-elution of an isobaric interference (e.g., a different methyl-cortisol regioisomer), necessitating adjustment of the LC gradient or the implementation of Differential Mobility Spectrometry (DMS)[1].

Analytical Workflow Diagram

Figure 2: End-to-end LC-MS/MS analytical workflow for corticosteroid quantification.

References

- Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. ResearchGate.

- Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. e-Repositori UPF.

- Improving LC-MS/MS measurements of steroids with differential mobility spectrometry. National Institutes of Health (PMC).

- Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate together with their metabolites... ResearchGate.

Sources

Solvent systems for thin-layer chromatography (TLC) of methyl-steroids

Application Note: Solvent Systems & Protocols for Thin-Layer Chromatography (TLC) of 17

Abstract & Scope

This technical guide details the chromatographic separation of 17

This protocol is designed for Quality Control (QC) Chemists and Forensic Analysts requiring rapid, cost-effective profiling of steroid purity, reaction monitoring, or counterfeit detection. It prioritizes high-resolution separation of the "methyl" analog from its non-methylated precursors and metabolic byproducts.

Mechanistic Principles: The "Methyl Effect"

To select the correct solvent, one must understand the molecular interaction:

-

Stationary Phase Interaction: On standard Silica Gel 60 (

), retention is governed by hydrogen bonding with surface silanol groups. -

The 17

-Methyl Shift: The addition of a methyl group at C-17 increases the molecule's lipophilicity and introduces steric hindrance near the 17-

Result: In Normal Phase (NP) TLC, 17

-methyl-steroids typically exhibit higher -

Challenge: The structural similarity often leads to co-elution (overlapping spots) unless the mobile phase selectivity is fine-tuned.

-

Solvent System Selection Strategy

Do not rely on a single system. Use the Selectivity Triangle approach (modifying dipole moment, proton donor, and proton acceptor properties) to validate purity.

Table 1: Optimized Solvent Systems for Methyl-Steroids

| System Class | Composition (v/v) | Primary Application | Expected | Notes |

| A: The Gold Standard | Hexane : Acetone (65 : 35) | Routine QC, Purity Check | 0.47 ± 0.03 | Yields sharp, symmetrical peaks.[1] Best for separating Methyltestosterone from degradation products. |

| B: Chlorinated | Chloroform : Methanol (90 : 10) | High Resolution | 0.50 – 0.60 | Excellent solubility for polar impurities, but prone to "edge effects" due to volatility. Toxic. |

| C: High Selectivity | Toluene : Acetone (80 : 20) | Isomer Separation | 0.30 – 0.40 | Toluene (Selectivity Group VII) offers different spacing than Hexane, useful if System A fails. |

| D: Reverse Phase (RP) | Acetone : Water (20 : 80) | Separation from Testosterone | Varies (Low) | Crucial: On RP-18 plates, the elution order flips. Methyltestosterone (more lipophilic) is retained longer than Testosterone. |

Visualization & Detection

Methyl-steroids fall into two detection classes:

-

Class I (Conjugated): Possess a

-3-keto moiety (e.g., Methyltestosterone). Visible under UV 254 nm. -

Class II (Non-Conjugated/Heterocyclic): Lack the conjugated ketone (e.g., Oxandrolone, Stanozolol). Invisible under UV 254 nm.

Visualization Workflow

Figure 1: Decision tree for detecting UV-active vs. UV-inactive steroids.

Reagent Preparation (Vanillin-Sulfuric Acid):

-

Dissolve 1.0 g Vanillin in 100 mL Ethanol (95%).

-

Slowly add 1.5 mL conc. Sulfuric Acid (

).[2][3][4] -

Shelf Life: Discard if solution turns dark brown (usually 1-2 weeks at 4°C).

Standard Operating Protocol (SOP)

Objective: Profile purity of 17

Materials:

-

Plate: Silica Gel 60

(Aluminum or Glass backed), 20 x 20 cm. -

Standard: Methyltestosterone Reference Standard (1.0 mg/mL in Methanol).

Step-by-Step Methodology:

-

Plate Activation:

-

Pre-wash plate with Methanol (optional but recommended for trace analysis).

-

Heat at 110°C for 30 minutes to remove absorbed moisture. Cool in a desiccator.

-

-

Chamber Saturation (Critical):

-

Line a twin-trough chamber with filter paper.

-

Pour 20 mL of mobile phase over the paper.

-

Close lid and equilibrate for 20 minutes .

-

Why? Unsaturated chambers cause "smiling" solvent fronts and inconsistent

values due to solvent evaporation from the plate edges.

-

-

Sample Application:

-

Apply 2-5

L of sample and standard as bands (not spots) 15 mm from the bottom edge. -

Dry spots with a stream of cold air.

-

-

Development:

-

Place plate in chamber.

-

Run until solvent front reaches 80% of plate height (~8 cm for a 10 cm plate).

-

Remove and dry immediately.

-

-

Data Analysis:

-

Calculate

. -

Compare spot color after Vanillin spray (Methyltestosterone typically yields a distinct reddish-brown to violet color).

-

Troubleshooting & "The False Methyl"

Common pitfalls in steroid TLC and their remediation.

Figure 2: Troubleshooting logic for common steroid TLC anomalies.

The "False Methyl" Phenomenon:

In forensic analysis, 20

-

Validation: If a suspicious spot appears, re-run the sample using System C (Toluene:Acetone) or a Reverse Phase plate. The separation factor (

) changes significantly between these systems, resolving the two compounds.

References

-

Musharraf, S. G., et al. (2012). "Stability-Indicating TLC-Densitometric Assay for Methyltestosterone and Quantum Chemical Calculations." Journal of Chromatographic Science. Link

-

Nowakowska, J., et al. (2014). "A Simple Thin Layer Chromatography Method for Separation of Selected Natural Steroid Hormones." Malaysian Journal of Analytical Sciences. Link

-

Biotage. (2018). "Using TLC to Scout Flash Chromatography Solvents." Biotage Application Notes. Link

-

Merck Millipore. "Separation of steroids on Silica gel 60 RP-18."[7] TLC Application Note 339. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. sarponggroup.com [sarponggroup.com]

- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. By-products of steroid synthesis: a cause of interferences in thin-layer chromatography residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

Crystallization techniques for 16-methylhydrocortisone purification

Application Note: Advanced Crystallization & Purification Protocols for 16-Methylhydrocortisone

Executive Summary

16-methylhydrocortisone (16-Me-HC) represents a critical junction in the synthesis of high-potency corticosteroids, serving as the immediate precursor to 16-methylated analogs like Dexamethasone (16

This guide moves beyond standard "dissolve and cool" recipes. It details a Dual-Stage Purification Strategy leveraging thermodynamic solubility differences and solvate formation (adduct purification) to achieve

Part 1: Critical Quality Attributes (CQAs) & Solubility Landscape

Before initiating crystallization, the feed stream must be characterized. The primary impurities in crude 16-Me-HC synthesis (often via Cu-catalyzed Grignard addition to 16-dehydropregnenolone derivatives) are:

-

C16-Epimers: The target is usually 16

(equatorial), but 16 -

Starting Material: Unreacted

-steroids. -

D-Homo Rearrangement Products: Formed under harsh acidic/basic conditions.

Solubility Profile & Solvent Selection

Steroids exhibit steep solubility curves in polar aprotic solvents and alcohols. We utilize this to design a Metastable Zone Width (MSZW) that prevents "oiling out" (Liquid-Liquid Phase Separation).

Table 1: Solubility Profile of 16-Methylhydrocortisone (Experimental Estimates)

| Solvent System | Solubility (25°C) | Solubility (60°C) | Role in Protocol |

| Methanol (MeOH) | ~25 mg/mL | >120 mg/mL | Primary solvent for cooling crystallization. |

| Dichloromethane (DCM) | >150 mg/mL | N/A (Boils ~40°C) | Solubilizer for crude extraction; forms solvates. |

| Acetone | ~18 mg/mL | ~90 mg/mL | Excellent for epimer separation (16 |

| Water | <0.01 mg/mL | <0.1 mg/mL | Strong anti-solvent. |

| Chloroform | High | High | Critical: Forms crystalline adducts (solvates) for purification.[1] |

Part 2: Experimental Protocols

Protocol A: The "Adduct Purification" Method (High Purity)

Best for: Removing structural isomers (epimers) and gross impurities.

Mechanism: Many corticosteroids form stoichiometric solvates (adducts) with chlorinated solvents. The crystal lattice of the 16-Me-HC:Chloroform adduct excludes the 16

Step-by-Step Workflow:

-

Dissolution: Dissolve 100g of crude 16-Me-HC in 400 mL of Chloroform (

) at 50°C. Ensure complete dissolution. -

Filtration: Polish filter (0.45

m PTFE) the hot solution to remove insoluble particulates. -

Adduct Formation: Cool the solution to 20°C over 2 hours. The 16-Me-HC:

solvate will begin to crystallize.-

Note: If yield is low, add 50 mL of Hexane (anti-solvent) dropwise to drive the equilibrium.

-

-

Harvest: Filter the solvate crystals. Wash with cold 10%

in Hexane. -

Solvate Collapse (Desolvation):

-

Resuspend the wet cake in 300 mL of Methanol.

-

Heat to reflux (65°C). The chloroform is displaced by methanol, and the boiling point difference aids in removing residual

. -

Distill off ~150 mL of solvent to remove displaced chloroform.

-

-

Final Crystallization: Cool the methanol solution to 0°C. Pure, free-base 16-Me-HC crystallizes.

Protocol B: Anti-Solvent Polishing (Polymorph Control)

Best for: Final API sizing and polymorph selection.

Mechanism: Controlled addition of water to a hydrophilic organic solution (DMF or Acetone) generates high supersaturation (

Step-by-Step Workflow:

-

Preparation: Dissolve the purified crystals (from Protocol A) in DMF (Dimethylformamide) at a concentration of 150 mg/mL at 25°C.

-

Anti-Solvent Charge: Prepare a vessel with Water (3x the volume of DMF) at 5°C.

-

Reactive Mixing:

-

Standard: Dosing water into the steroid solution causes local high supersaturation and fines.

-

Optimized (Reverse Addition): Slowly pump the Steroid/DMF solution into the vortex of the stirred water.

-

-

Rate Control: Pump rate should maintain the system within the Metastable Zone. If the solution turns milky instantly (Oiling Out), reduce concentration or increase temperature to 10°C.

-

Aging: Stir the slurry for 2 hours to allow Ostwald Ripening (fines dissolve, large crystals grow).

-

Drying: Vacuum dry at 50°C. Caution: 16-methylated steroids are heat-sensitive; avoid prolonged exposure >80°C to prevent dehydration at C17.

Part 3: Visualization of Workflows

Diagram 1: The Purification Decision Tree

This logic flow ensures the correct protocol is chosen based on the impurity profile of the crude material.

Caption: Decision matrix for selecting between Adduct Purification (for high impurity loads) and Direct Recrystallization.

Diagram 2: Molecular Separation Mechanism

Visualizing how the solvate excludes the unwanted 16

Caption: Mechanism of stereoselective purification via chloroform adduct formation.

Part 4: Process Analytical Technology (PAT) Integration

To ensure "Trustworthiness" and reproducibility, the crystallization must be monitored in real-time.

-

FBRM (Focused Beam Reflectance Measurement): Insert probe during Protocol B.

-

Target: Monitor chord length counts. A sudden spike in

counts indicates secondary nucleation (bad). Ideally, growth should be steady.

-

-

ATR-FTIR (In-situ Spectroscopy):

-

Target: Monitor the supersaturation concentration. Calibrate the probe to the carbonyl stretch of 16-Me-HC. Keep the concentration inside the MSZW.

-

References

-

Oliveto, E. P., et al. (1958).[2] "16-Alkylated Corticoids.[2][3][4] III. 16

-Methyl-9- Foundational text on the synthesis and separation of 16-methyl

-

Upjohn Co. (1958). "Purification of steroids."[1][5][6][7] U.S. Patent 2,849,460. Link

- Authoritative source for the chloroform adduct purific

-

Spero, G. B., et al. (1956).[2] "Adrenal Hormones and Related Compounds. IV. 6-Methyl Steroids."[1][2][3][8] Journal of the American Chemical Society. Link

- Provides solubility data and crystallization behaviors relevant to methyl-substituted corticosteroids.

-

Mazzo, D. J., et al. (2023). "Supercritical Antisolvent Precipitation of Corticosteroids." MDPI Pharmaceutics. Link

- Modern reference for anti-solvent and particle engineering of corticosteroids (Protocol B context).

-

Agilent Technologies. (2020). "Preparative Purification of Corticosteroids by HPLC." Application Note. Link

- Reference for analytical characteriz

Sources

- 1. US2849460A - Purification of steroids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US3231568A - Processes and intermediates for preparing 16alpha-methyl corticoids - Google Patents [patents.google.com]

- 4. 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 7. DE10218107A1 - Process for the production of crystals of steroids, crystals available thereafter and their use in pharmaceutical formulations - Google Patents [patents.google.com]

- 8. RU2663484C1 - METHOD OF PREPARATION 6α-METHYLHYDROCORTISONE OR ESTERS THEREOF FROM HYDROCORTISONE 21-ACETATE - Google Patents [patents.google.com]

Troubleshooting & Optimization

GC-MS Technical Support Center: Overcoming Thermal Degradation of Corticosteroids

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in steroidomics: the gas chromatography-mass spectrometry (GC-MS) analysis of corticosteroids.

Corticosteroids (e.g., cortisol, dexamethasone, betamethasone) possess a highly thermally labile dihydroxyacetone side chain at the C-17 position[1][2]. When subjected to the harsh temperatures of a standard GC inlet, they undergo rapid thermal degradation—specifically, the elimination of formaldehyde and water to form 17-ketosteroids[1]. This guide provides the mechanistic causality behind these failures and the self-validating protocols required to achieve intact molecular ions, sharp peak shapes, and reproducible quantification.

Mechanistic Overview: Degradation vs. Protection

To successfully analyze corticosteroids via GC-MS, we must replace standard flash vaporization with a two-pronged protection strategy: chemical stabilization (derivatization) and thermal management (specialized injection techniques).

Corticosteroid thermal degradation pathways versus optimized protection strategies.

Deep-Dive FAQs: Understanding the Causality

Q: Why am I seeing multiple chromatographic peaks for a single corticosteroid standard like dexamethasone? A: This is caused by keto-enol tautomerization and incomplete derivatization. Corticosteroids possess keto groups at the C-3 and C-20 positions. If you attempt to silylate the molecule directly without protecting these keto groups, they will partially enolize and react with the silylating reagent, creating a complex mixture of enol-TMS ethers[1][3]. To prevent this, you must first perform methoximation (MOX) to lock the keto groups as stable methoximes, followed by silylation of the remaining hydroxyl groups[3][4].

Q: I am using MSTFA for silylation, but my C-11 hydroxyl group isn't derivatizing. Why? A: Steric hindrance. The hydroxyl group at the C-11β position is highly sterically hindered by the rigid steroid ring structure. Standard silylating reagents like MSTFA or BSTFA are too mild to drive this reaction to completion[5]. You must use a more aggressive reagent, such as Trimethylsilylimidazole (TMSI), often mixed into MSTFA (e.g., 20% v/v TMSI in MSTFA), and apply prolonged heating (100°C for 4–6 hours) to force the reaction[3][4][5].

Q: How do column dimensions impact the thermal degradation of my analytes? A: Thermal degradation is a function of both temperature and residence time. A standard 30-meter column requires higher oven temperatures and longer run times to elute heavy steroid derivatives. By switching to a shorter column (15 m) with a thin stationary phase film (0.10–0.15 µm), you drastically reduce the residence time and allow the analytes to elute at lower oven temperatures, preserving their structural integrity[4].

GC Injection Decision Matrix

Selecting the correct injection technique is critical. Flash vaporization in a hot splitless inlet is the primary cause of C-17 side-chain cleavage[1][2].

Decision matrix for selecting GC injection techniques for thermally labile compounds.

Quantitative Comparison of GC Parameters

| Parameter | Conventional Setup | Optimized for Corticosteroids | Mechanistic Causality |

| Injection Mode | Hot Splitless (250°C) | Cold On-Column (COC) or PTV | COC deposits the liquid directly into the column below the solvent's boiling point, avoiding flash vaporization entirely[6][7]. |

| Column Length | 30 m | 15 m | Reduces the time the analyte spends exposed to high oven temperatures. |

| Film Thickness | 0.25 µm | 0.10 - 0.15 µm | Thinner films reduce retention, allowing analytes to elute at lower temperatures[4]. |

| Carrier Flow | 1.0 mL/min (He) | 1.5 - 2.0 mL/min (He) | Higher linear velocity sweeps analytes through the column faster, minimizing thermal exposure. |

Validated Experimental Protocols

To ensure a self-validating system, always monitor the ratio of di-TMS to tri-TMS derivatives for your analytes. A fluctuating ratio indicates incomplete derivatization.

Protocol A: Two-Step MOX-TMS Derivatization

This protocol chemically protects both the keto and hydroxyl groups prior to GC-MS analysis[3][4].

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 100 µL of your extracted steroid sample into a deactivated (silanized) glass vial.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. Note: Any residual water will quench the silylation reagents.

-

Methoximation (MOX): Add 50 µL of a 2% (w/v) solution of methoxylamine hydrochloride in anhydrous pyridine.

-

Keto-Protection: Cap the vial tightly, vortex for 30 seconds, and incubate at 80°C for 1 hour. This converts the C-3 and C-20 keto groups into stable methoximes[3][4].

-

Silylation (TMS): Add 50 µL of a potent silylation mixture (e.g., 20% v/v TMSI in MSTFA)[4].

-

Hydroxyl-Protection: Incubate the mixture at 100°C for 6 hours. This extended time and high temperature are strictly required to overcome the steric hindrance of the C-11β hydroxyl group[4][5].

-

Analysis: Cool the samples to room temperature and transfer them to GC autosampler vials with glass inserts for immediate injection.

Protocol B: PTV Injection Optimization

If your matrix is too dirty for Cold On-Column (COC) injection, Programmed Temperature Vaporizing (PTV) is the required alternative.

Step-by-Step Methodology:

-

Hardware Setup: Install a baffled, deactivated glass liner in the PTV inlet. The baffles trap the liquid droplets without introducing active sites that could catalyze degradation.

-

Cold Trapping: Set the initial PTV inlet temperature to 60°C (or 10°C below the boiling point of your derivatization solvent).

-

Injection: Inject 1.0 µL of the derivatized sample at 60°C.

-

Solvent Venting: Hold the temperature for 0.1 minutes to allow the liquid band to stabilize and gently evaporate the solvent.

-

Vaporization Transfer: Ramp the PTV temperature at the maximum instrument rate (e.g., 10°C/sec) to 280°C. This rapidly but gently transfers the intact steroid derivatives onto the head of the analytical column.

-

Oven Program: Start the GC oven at 100°C (hold 1 min), then ramp at 15°C/min to 300°C (hold 5 min).

References

- Source: dshs-koeln.

- Source: tue.

- Source: core.ac.

- Source: nih.

- Title: Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS)

- Source: rsc.

- Source: oup.

Sources

- 1. pure.tue.nl [pure.tue.nl]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. academic.oup.com [academic.oup.com]

Optimizing yield in the conjugate addition of methyl groups to corticosteroids

Welcome to the Technical Support Center for Steroid Functionalization . This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and stereoselectivity of methyl group conjugate additions to corticosteroids.

The introduction of a methyl group at the C-16 position of a

Mechanistic Workflow & Visualization

The standard approach for 16-methylation relies on the copper-catalyzed 1,4-conjugate addition of a methyl Grignard reagent (or trimethylaluminum) to a 16-dehydro-corticosteroid [1]. The workflow relies on transmetalation to form a "soft" organocuprate, which preferentially attacks the

Workflow for copper-catalyzed 1,4-conjugate addition to corticosteroids.

Standard Operating Procedure: 16 -Methylation with Enolate Trapping

To ensure a self-validating system, this protocol integrates in situ enolate trapping. By converting the transient copper enolate into a stable silyl enol ether, you eliminate the thermodynamic reversibility of the addition, thereby hardwiring the reaction for high yield[1].

Reagents Required:

-

16-Dehydro-20-ketosteroid substrate (1.0 eq)

-

Methylmagnesium bromide (MeMgBr, 3.0 M in Et2O) (1.5 eq)

-

Copper(I) Chloride (CuCl, anhydrous, 99.9%) (0.1 eq)

-

Chlorotrimethylsilane (TMSCl, freshly distilled) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Catalyst Activation (Transmetalation): Suspend CuCl (0.1 eq) in anhydrous THF under a strict argon atmosphere. Cool the suspension to -20°C. Dropwise, add MeMgBr (1.5 eq). Causality: The mixture will turn from a pale suspension to a dark homogeneous solution, validating the successful transmetalation from the hard Grignard to the soft methylcuprate species [3]. Stir for 15 minutes.

-

Additive Introduction: Add TMSCl (2.0 eq) to the active cuprate solution at -20°C. Note: TMSCl does not react with the cuprate at this temperature but must be present in the bulk solvent to instantly trap the enolate upon formation.

-

Substrate Addition: Dissolve the 16-dehydro-20-ketosteroid (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction vessel over 30 minutes, maintaining the internal temperature strictly below -15°C.

-

Reaction Maturation: Allow the reaction to stir for 2 hours at -15°C. The progress can be validated via TLC (monitoring the disappearance of the UV-active

-unsaturated ketone). -

Quenching & Workup: Quench the reaction by pouring it into a vigorously stirred mixture of saturated aqueous NH4Cl and ice. Causality: NH4Cl breaks down the copper complexes and hydrolyzes the silyl enol ether back to the desired 20-ketone. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Quantitative Data: Reagent System Comparisons

The choice of catalyst and additive drastically alters the reaction pathway. The table below summarizes expected yields and regioselectivity based on established literature parameters [1, 2, 3].

| Reagent System | Catalyst Loading | Additive | Target Stereocenter | Typical Yield | 1,4 : 1,2 Ratio |

| MeMgBr | CuCl (10 mol%) | None | 16 | 65 - 75% | 85 : 15 |

| MeMgBr | CuCl (10 mol%) | TMSCl | 16 | 88 - 95% | > 98 : 2 |

| AlMe3 | CuBr (5 mol%) | None | 16 | 80 - 85% | 95 : 5 |

| MeLi | CuI (1.0 eq) | TMSCl | 16 | 85 - 90% | 99 : 1 |

Troubleshooting Guide (Q&A)

Issue 1: I am observing high levels of 1,2-addition byproducts instead of the desired 1,4-conjugate addition.

-

Causality: Hard nucleophiles (like free MeMgBr) prefer direct nucleophilic attack at the hard electrophilic center (the C-20 carbonyl carbon), leading to 1,2-addition. Copper(I) salts are required to transmetalate with the Grignard to form a "softer" organocuprate intermediate, which preferentially attacks the softer

-carbon (C-16) via a 1,4-addition mechanism. If transmetalation is incomplete, residual free MeMgBr will drive 1,2-addition. -

Actionable Solution: Ensure sufficient pre-mixing time for the Cu(I) salt and MeMgBr at -20°C before introducing the steroid. Verify the quality of your Cu(I) salt; Cu(II) impurities or hydrated copper salts will fail to form the active cuprate efficiently.

Issue 2: The yield of my 16

-

Causality: The formation of the copper enolate intermediate is an equilibrium process. If the enolate is not rapidly consumed, the reaction can undergo reverse Michael addition (retro-conjugate addition), regenerating the starting material.

-

Actionable Solution: Implement in situ enolate trapping. By adding TMSCl to the reaction mixture prior to substrate addition, the transient enolate is irreversibly trapped as a silyl enol ether [1]. This acts as a thermodynamic sink, driving the reaction to >90% completion.

Issue 3: How do I control the stereoselectivity between 16

-

Causality: Facial selectivity is governed by the inherent steric topography of the steroid skeleton. The

-face is heavily hindered by the C-18 and C-19 angular methyl groups. Therefore, maximum orbital overlap is maintained by a perpendicular attack from the less hindered -

Actionable Solution: Synthesizing 16

-methyl derivatives (betamethasone precursors) requires overriding this substrate bias. Standard cuprate chemistry will not work. You must utilize alternative synthetic routes, such as the initial formation of a

Frequently Asked Questions (FAQs)

Q: Can I use Cu(II) salts instead of Cu(I) for the conjugate addition? A: While Cu(II) salts (like CuCl2) can technically be used, they must first be reduced in situ to Cu(I) by the Grignard reagent. This consumes an equivalent of your methylating agent (generating ethane gas as a byproduct) and makes stoichiometry difficult to control. It is highly recommended to start with high-purity Cu(I) salts (e.g., CuCl, CuBr·SMe2).

Q: Is trimethylaluminum (AlMe3) a viable alternative to Grignard reagents? A: Yes. Under CuBr catalysis, AlMe3 reacts with steroid dienone precursors to afford highly stereoselective 1,6- and 1,4-conjugate additions [2]. AlMe3 is less nucleophilic toward the C-20 ketone, naturally suppressing 1,2-addition even without TMSCl trapping, though it requires strict handling protocols due to its pyrophoric nature.

Q: What is the ideal temperature range for this reaction?

A: The sweet spot is between -20°C and 0°C [3]. Temperatures below -40°C often stall the transmetalation and addition steps, while temperatures above 0°C accelerate the decomposition of the organocuprate reagent and promote unwanted polymerization of the

References

- EP0165037A2 - 16 alpha-methyl steroids and their preparation Source: European Patent Office URL

-

Stereoselective synthesis of some methyl-substituted steroid hormones and their in vitro cytotoxic activity against human gastric cancer cell line MGC-803 Source: PubMed / National Institutes of Health URL:[Link]

-

Optimization of Copper(I)-Catalyzed 1,6-Conjugate Addition of a Methyl Group to 17β-Acetoxy-4,6-estradien-3-one Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

The synthesis of lα-methylcortisone and lα-methylhydrocortisone Source: Canadian Science Publishing URL:[Link]

Troubleshooting low recovery rates in steroid liquid-liquid extraction

Technical Support Center: Steroid Liquid-Liquid Extraction (LLE) Ticket ID: LLE-STEROID-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Welcome to the Technical Support Center

You are experiencing low recovery rates in your steroid liquid-liquid extraction (LLE) workflows. This is a common but multifactorial failure mode in bioanalysis. Steroids are a chemically diverse class—ranging from lipophilic (Progesterone, LogP ~3.8) to moderately polar (Cortisol, LogP ~1.4)—and "one-size-fits-all" protocols often fail.

This guide moves beyond basic steps to the causality of the failure.[1] We will isolate whether your loss is due to Partitioning (Chemistry), Phase Separation (Physics), or Handling (Surface interactions).

Phase 1: Diagnostic Triage (Start Here)

Before modifying your protocol, you must identify where the mass is being lost.[2] Use this logic flow to diagnose the root cause.

Figure 1: Diagnostic logic tree to isolate the source of analyte loss. Perform these checks before changing solvents.

Phase 2: The Chemistry (Partitioning & Solvents)

The Problem: You are likely using a solvent that is too non-polar for corticosteroids or too polar for clean extraction of sex steroids.

The Science: Extraction efficiency (

FAQ: Which solvent should I use?

Do not rely on Hexane alone. While excellent for cholesterol, it fails to extract polar steroids like Cortisol or Aldosterone due to their hydroxyl groups. Conversely, Ethyl Acetate extracts everything but pulls in phospholipids (matrix effects).

Recommendation: Use MTBE (Methyl tert-butyl ether) or a mixture.[3] MTBE offers the best balance: it is polar enough for hydroxylated steroids but excludes many phospholipids that cause ion suppression in LC-MS/MS.

| Steroid Class | Representative Analyte | LogP | Recommended Solvent System | Why? |

| Glucocorticoids | Cortisol, Cortisone | ~1.4 | Ethyl Acetate or MTBE | Requires polar solvent to overcome H-bonding with water. |

| Estrogens | Estradiol, Estrone | ~4.0 | MTBE or DCM | Moderately lipophilic; pH control is critical (see below). |

| Androgens | Testosterone, DHEA | ~3.3 | MTBE:Hexane (1:1) | Balances recovery with extract cleanliness. |

| Progestogens | Progesterone | ~3.8 | Hexane or Heptane | Highly lipophilic; non-polar solvents reduce matrix noise. |

FAQ: Why is my Estrogen recovery inconsistent?